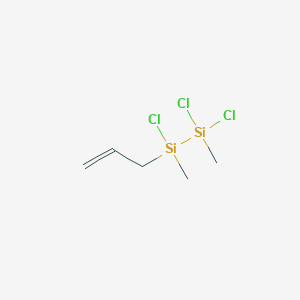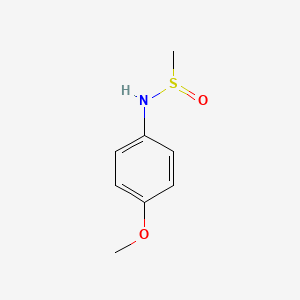![molecular formula C12H13N3OS2 B12553013 Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N'-2-thiazolyl- CAS No. 149485-81-4](/img/structure/B12553013.png)
Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N'-2-thiazolyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N’-2-thiazolyl- is an organosulfur compound that belongs to the class of thioureas Thioureas are known for their diverse biological and chemical properties, making them valuable in various fields such as organic synthesis, pharmaceuticals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N’-2-thiazolyl- typically involves the reaction of 2-thiazolylamine with 2-(4-hydroxyphenyl)ethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified using recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of thiourea derivatives often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N’-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiourea derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N’-2-thiazolyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound exhibits antibacterial, antioxidant, and anticancer properties, making it valuable in biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an anticancer and anti-inflammatory agent.
Industry: The compound is used in the production of dyes, photographic films, and other materials.
Mecanismo De Acción
The mechanism of action of Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N’-2-thiazolyl- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, such as acetylcholinesterase and glucose-6-phosphatase, leading to its biological effects. Additionally, it can interact with cellular receptors and signaling pathways, contributing to its therapeutic potential.
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: A simpler thiourea derivative with a similar structure but lacking the thiazolyl and hydroxyphenyl groups.
N-Phenylthiourea: Contains a phenyl group instead of the hydroxyphenyl and thiazolyl groups.
N,N’-Diethylthiourea: Features ethyl groups instead of the hydroxyphenyl and thiazolyl groups.
Uniqueness
Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N’-2-thiazolyl- is unique due to the presence of both the hydroxyphenyl and thiazolyl groups, which contribute to its distinct chemical and biological properties
Propiedades
Número CAS |
149485-81-4 |
|---|---|
Fórmula molecular |
C12H13N3OS2 |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
1-[2-(4-hydroxyphenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C12H13N3OS2/c16-10-3-1-9(2-4-10)5-6-13-11(17)15-12-14-7-8-18-12/h1-4,7-8,16H,5-6H2,(H2,13,14,15,17) |
Clave InChI |
UJKOTIRUWXKVLY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCNC(=S)NC2=NC=CS2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


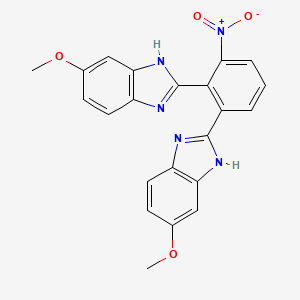
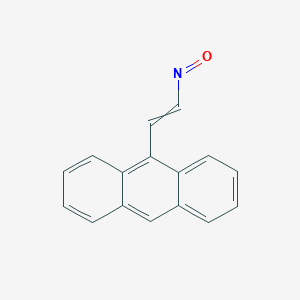
![({2-[2-(Ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B12552943.png)
![5-Hydroxy-3-(3-methylbut-3-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B12552947.png)
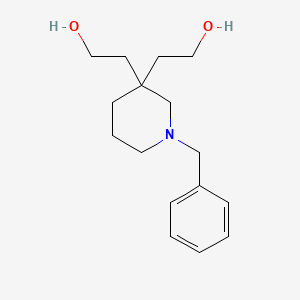
![1-Chloro-4-[chloro(diethoxy)methyl]benzene](/img/structure/B12552958.png)
![2-[(1-tert-Butoxy-2-chloroethenyl)oxy]-2-methylpropane](/img/structure/B12552959.png)
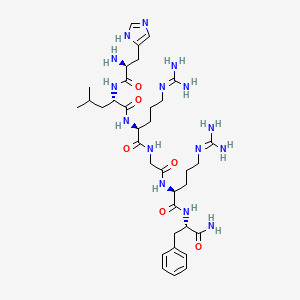

silane](/img/structure/B12552985.png)
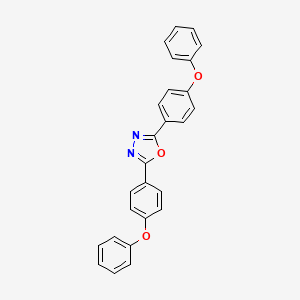
![4-{3-[4-(Hexyloxy)phenyl]-3-oxoprop-1-EN-1-YL}benzoic acid](/img/structure/B12553003.png)
